molecular formula C12H20N2O5 B12976712 2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid

Cat. No.: B12976712
M. Wt: 272.30 g/mol
InChI Key: RWCCIYJJIFJDQO-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. . The use of flow microreactors allows for better control over reaction conditions and improved safety compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of free amines.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid involves its ability to protect amino groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent functionalization of the amino group. This property makes it a valuable tool in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

    N-Cbz-protected amino acids: These compounds use the carbobenzyloxy (Cbz) group for protection and offer different reactivity profiles compared to Boc-protected compounds.

    N-Fmoc-protected amino acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group used in peptide synthesis, providing an alternative to Boc protection.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid is unique due to its specific structure, which combines the Boc protecting group with a pyrrolidinone ring. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-3-yl)propanoic acid

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-8(10(16)17)6-7-4-5-13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)

InChI Key

RWCCIYJJIFJDQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)O

Origin of Product

United States

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